

Nemifitide Ditartrate: A Technical Overview of its Clinical Trial History

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemifitide ditartrate (also known as INN-00835 or netamiftide trifluoroacetate) is a synthetic pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1). Developed by Innapharma, which later became Tetragenex Pharmaceuticals, nemifitide was investigated as a novel, rapid-acting antidepressant for the treatment of major depressive disorder (MDD).[1] Its development reached Phase III clinical trials, with over 430 individuals having received the drug across 12 clinical studies.[1] This technical guide provides a comprehensive overview of the clinical trial history of nemifitide, detailing quantitative data from key studies, experimental protocols, and the current understanding of its mechanism of action.

Clinical Development Program

Nemifitide's clinical development explored its efficacy and safety in patients with both treatment-resistant depression and major depressive disorder. The drug was administered via subcutaneous injection and demonstrated a rapid onset of action in some studies.[1]

Table 1: Summary of Key Clinical Trials of Nemifitide Ditartrate



Trial Phase	Study Design	Patient Populati on	No. of Patients	Dosage(s)	Primary Efficacy Measure (s)	Key Findings	Referen ce(s)
Pilot Study	Open- label, single- center	Chronic refractory depressi on	25	40-240 mg/day (subcuta neous) for 10-20 doses	Change from baseline in Montgom ery-Asberg Depressi on Rating Scale (MADRS)	patients responde d to treatment based on MADRS score. Mean duration of response was approxim ately 2 months.	
Phase II	Double- blind, placebo- controlle d, multicent er	Major Depressi ve Disorder (DSM-IV criteria)	81	mg/day or 45 mg/day (subcuta neous) vs. placebo for 10 days over 2 weeks	Change from baseline in MADRS	The 45 mg/day dose showed statistical ly significan t superiorit y over placebo at 1 week post-treatment . A greater	



						effect was seen in patients with a baseline Hamilton Depressi on Rating Scale (HAMD) score >22.
Phase II Extensio n	Open- label	MDD patients from the initial Phase II study	27	18-72 mg/day (subcuta neous)	Respons e to re- treatment	subjects (66.7%) responde d to re- treatment . The mean duration of effect between re- treatment s was 3.3 months.

Experimental Protocols Phase II, Double-Blind, Placebo-Controlled Study in Major Depressive Disorder

Objective: To evaluate the efficacy and safety of two doses of nemifitide (30 mg/day and 45 mg/day) compared to placebo in outpatients with MDD.



· Methodology:

- Patient Selection: 81 patients meeting the DSM-IV criteria for Major Depressive Disorder were enrolled across three centers.
- Randomization and Blinding: Following a 1-week screening period, patients were randomized in a double-blind manner to receive either 30 mg/day nemifitide, 45 mg/day nemifitide, or placebo.
- Treatment Regimen: The investigational drug or placebo was administered via subcutaneous injection daily for 5 days a week (Monday to Friday) for two consecutive weeks.
- Follow-up: Patients were followed for an additional 4 weeks after the treatment period.
- Efficacy Assessments: The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS). Secondary efficacy measures included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD), the Clinical Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale for Depression (CSRS).[2]
- Statistical Analysis: The primary analysis was based on the change in MADRS from baseline. An exploratory analysis stratified patients by the median baseline HAMD score of 22.

Mechanism of Action

The precise mechanism of action of nemifitide is not fully elucidated but is believed to be linked to its structural similarity to melanocyte-inhibiting factor (MIF-1).[1] MIF-1 itself has demonstrated antidepressant effects. The proposed mechanisms involve the modulation of several neurotransmitter and signaling pathways.

 Melanocortin System: MIF-1 is known to be an antagonist of α-melanocyte-stimulating hormone (α-MSH). α-MSH acts on melanocortin receptors, including the MC4 and MC5 receptors.[3][4] By opposing the action of α-MSH, nemifitide may indirectly modulate the melanocortin signaling pathway, which has been implicated in the regulation of mood and anhedonia.[3]



- Serotonergic System: Nemifitide has been shown to be a weak antagonist at the 5-HT2A receptor.[1] Antagonism of 5-HT2A receptors is a known mechanism of action for some antidepressant medications and is thought to contribute to their therapeutic effects.
- Intracellular Signaling: Studies on MIF-1 suggest that it may exert its effects through the induction of the transcription factor c-Fos. This induction is potentially mediated by the phosphorylation of ERK (pERK) and STAT3 (pSTAT3) signaling proteins.

Signaling Pathway Diagram



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Caption: Proposed signaling pathways for Nemifitide's antidepressant effects.

Development History and Current Status

Nemifitide was developed by Innapharma, Inc., which later became Tetragenex Pharmaceuticals, Inc.[1][5] The clinical development program for nemifitide progressed to Phase III trials.[1] However, the drug has not been approved for marketing in any country. Reports from non-primary sources suggest that the development may have been halted due to preclinical toxicology findings, specifically the observation of vacuoles in the brains of beagle dogs during animal studies. The clinical significance of this finding and its direct impact on the cessation of the development program have not been officially detailed in published scientific literature.



Conclusion

Nemifitide ditartrate represented a novel peptide-based approach to the treatment of major depressive disorder. Clinical trials, particularly in Phase II, suggested a rapid onset of action and efficacy in a subset of patients, especially those with more severe depression. The mechanism of action, while not fully understood, appears to involve the modulation of the melanocortin and serotonergic systems. Despite reaching late-stage clinical development, nemifitide has not progressed to market, with unconfirmed reports pointing to preclinical safety signals as a potential contributing factor. Further elucidation of its complete clinical trial history and the specific reasons for its developmental discontinuation would require access to unpublished data or regulatory documents. The story of nemifitide's development provides valuable insights for researchers and professionals in the field of antidepressant drug discovery and development.

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